5-(Methylsulfanyl)-4-phenyl-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61580-02-7 |
|---|---|
Molecular Formula |
C10H9NS2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
5-methylsulfanyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H9NS2/c1-12-10-9(11-7-13-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
FSYXKHGTPFMUJK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Methylsulfanyl 4 Phenyl 1,3 Thiazole
Advanced Strategies for Introducing Specific Substituents to the 1,3-Thiazole Ring
Beyond the initial construction of the thiazole (B1198619) core, advanced strategies are often required to install specific substituents at desired positions. These can include using pre-functionalized building blocks or performing post-synthetic modifications on the heterocyclic ring.
The most direct and common strategy for introducing a phenyl group at the C4 position of the thiazole ring is to use a phenyl-containing building block during the cyclization reaction. As discussed in the context of the Hantzsch synthesis and its variations, 2-halo-1-phenylethanones (e.g., 2-bromoacetophenone) are ideal starting materials. scribd.comresearchgate.net The reaction of this α-haloketone with various thioamides or thiosemicarbazones reliably places the phenyl group at the C4 position of the resulting thiazole. scielo.brnih.gov
An alternative, more advanced strategy involves the direct C-H arylation of a pre-formed thiazole ring. Copper-catalyzed methods have been developed for the direct arylation of heterocycle C-H bonds using aryl iodides. organic-chemistry.org This approach could potentially be used to introduce a phenyl group at the C4 position of a thiazole that is unsubstituted at that site, although selectivity between different C-H bonds (e.g., C4 vs. C5) can be a challenge.
Introducing the methylsulfanyl (-SMe) group at the C5 position requires specific synthetic methodologies. This can be achieved either during the ring-forming step or by functionalizing a pre-existing thiazole.
One approach involves the synthesis of a thiazole ring that bears a thiol (-SH) or thione group at the C5 position, which can then be alkylated. A reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, would convert the thiol or thione into the desired methylsulfanyl group. This post-modification strategy is a common tactic in heterocyclic chemistry. The synthesis of a related 1,2,4-triazole (B32235) involved the use of methyl iodide to form a methylsulfanyl group, illustrating the viability of this chemical transformation. iucr.org
Alternatively, the methylsulfanyl group can be incorporated during the construction of the thiazole core. Isocyanide-based syntheses have shown promise for this purpose. For example, the cyclization of tosylmethyl isocyanide (TosMIC) with α-oxodithioesters has been shown to produce thiazoles bearing a methylthio group. organic-chemistry.org Although the reported example yielded a 4-methylthio-5-acylthiazole, this strategy highlights the potential of using specialized building blocks to directly install the C5-substituent during ring formation. Adapting such a method by designing a reactant that delivers both the phenyl group and the methylsulfanyl group in the correct positions is a key focus of modern synthetic design.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 5-(Methylsulfanyl)-4-phenyl-1,3-thiazole |
| 2-Amino-4-phenyl-1,3-thiazole |
| 2,4-Diphenyl-1,3-thiazole |
| 2-Amino-5-acylthiazole |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole |
| 2-(Alkylidenehydrazinyl)-4-phenyl-1,3-thiazole |
| 4-Methylthio-5-acylthiazole |
| 2-Bromoacetophenone |
| 2-Chloroacetophenone |
| 2-Halo-1-phenylethanone |
| Thioamide |
| Thiourea (B124793) |
| Thiobenzamide |
| Thiosemicarbazide |
| Thiosemicarbazone |
| Potassium thiocyanate (B1210189) (KSCN) |
| Tosylmethyl isocyanide (TosMIC) |
| Methyl iodide |
Green Chemistry Approaches in 1,3-Thiazole Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. nih.gov For 1,3-thiazole synthesis, this often involves minimizing waste, avoiding toxic solvents and reagents, and employing energy-efficient methods. nih.govbepls.com Key strategies include the use of alternative energy sources like microwave and ultrasound, the implementation of solvent-free reaction conditions, and the development of efficient and recyclable catalytic systems. nih.govbepls.com
Solvent-Free and Microwave-Assisted Synthetic Protocols
The combination of solvent-free conditions and microwave irradiation represents a significant advancement in the green synthesis of heterocyclic compounds, including 1,3-thiazoles. researchgate.net These techniques often lead to dramatically reduced reaction times, higher yields, increased product purity, and simpler work-up procedures compared to conventional heating methods. researchgate.nettandfonline.comcu.edu.eg
Microwave-assisted organic synthesis (MAOS) has become a primary tool for medicinal chemists. researchgate.net In the context of thiazole synthesis, microwave irradiation can facilitate key reactions such as the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide or thiourea. acs.org For instance, the reaction of acetophenone (B1666503) with iodine and thiourea under microwave irradiation for just 5 minutes, followed by heating in water, can produce 2-amino-4-phenylthiazole (B127512) in a 92% yield. researchgate.net This demonstrates a significant rate enhancement and yield improvement over traditional methods that might require hours of refluxing. researchgate.net
Solvent-free, or solid-phase, synthesis under microwave irradiation or even grinding at room temperature further enhances the eco-friendly nature of these protocols. organic-chemistry.orgresearchgate.net One-pot, three-component reactions are particularly amenable to these conditions. A novel approach involves grinding tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate (B1210297) together, followed by heating or microwave irradiation to produce thiazole derivatives in very good yields without any solvent. researchgate.net Similarly, the Hantzsch condensation of 2-bromoacetophenones with thiourea can be achieved under solvent-free conditions, yielding 2-aminothiazoles rapidly and efficiently. organic-chemistry.org
Ultrasound irradiation is another energy-efficient technique that can be applied under solvent-free conditions to synthesize 1,3-thiazoles. tandfonline.com This method, a branch of sonochemistry, uses acoustic cavitation to promote chemical reactions, often resulting in high yields and pure products in short reaction times. tandfonline.com
Below is a table summarizing various microwave-assisted protocols for the synthesis of 1,3-thiazole derivatives, illustrating the efficiency of this green chemistry approach.
| Reactants | Catalyst/Medium | Conditions | Product Type | Yield (%) | Reference |
| Acetophenone, Thiourea, Iodine | DMF | Microwave, 5-6 min | 2-Amino-4-arylthiazole | 70-92 | researchgate.net |
| α-Diazoketones, Thiourea | PEG-400 | 100 °C, 2-3.5 h | 2-Aminothiazole | Good | bepls.com |
| Aryl ketones, Thiosemicarbazide, Phenacyl bromides | Solvent-free | Microwave (300 W), 30-175 s | Hydrazinyl thiazole | Good | bepls.com |
| Primary/Secondary Alcohols, TCCA, TEMPO, Thiourea | CH₂Cl₂/t-BuOH | Microwave, 10 min (60 °C) + 15 min (100 °C) | 2-Amino-1,3-thiazole | 38-95 | acs.org |
| Bis-hydrazonoyl chlorides, Maleimide, Thiosemicarbazide | Chitosan (B1678972) | Microwave Irradiation | Bis-thiazole | Good | nih.gov |
Catalytic Systems for Sustainable Thiazole Synthesis
The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are efficient, selective, and preferably reusable. tandfonline.com
Heterogeneous Catalysts: Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse, which minimizes waste and cost. tandfonline.com Several innovative heterogeneous catalysts have been successfully employed for thiazole synthesis.
NiFe₂O₄ Nanoparticles: A facile and green one-pot, multicomponent synthesis of novel thiazole scaffolds has been developed using nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles as a reusable catalyst. acs.org This method involves the reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides in an ethanol (B145695):water solvent system, demonstrating high efficiency and reusability of the catalyst. acs.org
Copper Silicate (B1173343): A series of 4-substituted-2-aminothiazoles have been synthesized with excellent yields using copper silicate as a heterogeneous and reusable catalyst. The reaction proceeds between various substituted phenacyl bromides and thiourea in ethanol. rsc.org
Silica-Supported Tungstosilicic Acid: This reusable catalyst has been used for the efficient, one-pot, multi-component synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation, achieving yields between 79% and 90%. bepls.com
Biocatalysts and Natural Catalysts: The use of catalysts derived from natural and renewable sources is another important green chemistry strategy.
Chitosan: This naturally occurring biopolymer can be used as a heterogeneous phase transfer basic biocatalyst in the multicomponent synthesis of novel thiazolyl-pyridazinedione derivatives under microwave irradiation. nih.gov This eco-friendly catalyst provides high yields in short reaction times. nih.gov
Modified Chitosan (TCsSB): A modified chitosan biocatalyst has been employed for the ultrasound-assisted synthesis of thiazole derivatives, offering mild reaction conditions, rapid reaction times, and high yields. The catalyst demonstrated excellent reusability over multiple cycles without significant loss of potency. nih.gov
The table below provides an overview of various sustainable catalytic systems used in the synthesis of 1,3-thiazoles.
| Catalyst Type | Catalyst Example | Reactants | Conditions | Key Advantages | Reference |
| Heterogeneous Nanoparticle | NiFe₂O₄ Nanoparticles | α-halo carbonyl, thiosemicarbazide, anhydrides | Ethanol:Water (1:1) | Reusable, efficient, green solvent system | acs.org |
| Heterogeneous Silicate | Copper Silicate | Substituted phenacyl bromides, thiourea | Ethanol, 78 °C | Reusable, high yield | rsc.org |
| Heterogeneous Supported Acid | Silica Supported Tungstosilicic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Conventional heating or Ultrasound | Reusable, high yield, one-pot | bepls.com |
| Biocatalyst | Chitosan | Bis-hydrazonoyl chlorides, maleimide, thiosemicarbazide | Microwave Irradiation | Natural, eco-friendly, basic catalyst, high yield | nih.gov |
| Modified Biocatalyst | TCsSB (Modified Chitosan) | Thiosemicarbazone, hydrazonoyl chlorides | Ultrasound, Ethanol, 35 °C | Reusable, mild conditions, rapid, high yield | nih.gov |
| Homogeneous Gold Catalyst | Au(I) with Mor-DalPhosAuOMs | Terminal alkyne, N-sulfenyl-thioamide | Room Temperature | Mild conditions for 2,4-disubstituted thiazoles | rsc.org |
These green methodologies, focusing on solvent-free conditions, alternative energy sources, and sustainable catalysis, provide a robust framework for the efficient and environmentally responsible synthesis of a wide array of 1,3-thiazole derivatives, including potentially this compound.
Chemical Reactivity and Mechanistic Investigations of 5 Methylsulfanyl 4 Phenyl 1,3 Thiazole
Fundamental Reactivity Patterns of the 1,3-Thiazole Ring System
The 1,3-thiazole ring is an aromatic system, a characteristic that governs much of its chemical behavior. researchgate.net The presence of the electronegative nitrogen atom and the polarizable sulfur atom results in a distinct electron distribution within the ring. The C2 position is the most electron-deficient and, therefore, susceptible to nucleophilic attack and deprotonation by strong bases. pharmaguideline.comwikipedia.org Conversely, the C5 position is the most electron-rich, making it the preferred site for electrophilic substitution. pharmaguideline.comwikipedia.org The C4 position is considered relatively neutral. pharmaguideline.com
Protonation of the thiazole (B1198619) ring readily occurs at the nitrogen atom (N3) due to the presence of a lone pair of electrons. pharmaguideline.com The thiazole ring can also undergo N-alkylation with alkyl halides to form thiazolium cations. pharmaguideline.com While the aromatic nature of the thiazole ring generally inhibits cycloaddition reactions, they can occur under forcing conditions, such as high temperatures. wikipedia.orgthieme-connect.de
Influence of 5-(Methylsulfanyl) and 4-Phenyl Substituents on Thiazole Reactivity
The reactivity of the 1,3-thiazole ring is significantly influenced by the nature and position of its substituents. In 5-(methylsulfanyl)-4-phenyl-1,3-thiazole, the methylsulfanyl group at the C5 position and the phenyl group at the C4 position play crucial roles in directing chemical transformations.
The 5-(methylsulfanyl) group is an electron-donating group through resonance, which further increases the electron density at the C5 position of the thiazole ring. This enhances the propensity for electrophilic attack at this position. However, the sulfur atom in the methylsulfanyl group is also susceptible to oxidation. nih.gov
Exploration of Specific Chemical Transformations Involving this compound
The unique substitution pattern of this compound allows for a variety of specific chemical transformations targeting the different functional groups and positions on the molecule.
Functional Group Transformations of the Methylsulfanyl Moiety, e.g., Oxidation
The sulfur atom of the methylsulfanyl group is readily oxidized to form sulfoxide (B87167) and sulfone derivatives. This transformation can significantly alter the electronic properties of the substituent, converting it from an electron-donating to a strongly electron-withdrawing group. This, in turn, would decrease the electron density of the thiazole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack.
Common oxidizing agents used for such transformations include meta-chloroperbenzoic acid (m-CPBA) and Oxone®. rsc.orgrsc.org The oxidation can proceed in a stepwise manner, first to the sulfoxide and then to the sulfone, depending on the reaction conditions and the amount of oxidizing agent used. rsc.org
Reactions Involving the Phenyl Substituent
The phenyl group at the C4 position can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the thiazole ring on the phenyl substituent would need to be considered. Given that the thiazole ring is generally considered electron-withdrawing, it would likely direct incoming electrophiles to the meta position of the phenyl ring. However, the specific reaction conditions and the electronic nature of the thiazole ring system in this particular molecule would ultimately determine the regioselectivity of such reactions.
Nucleophilic Substitution and Cycloaddition Reactions of Thiazole Derivatives
As previously mentioned, the C2 position of the thiazole ring is the most susceptible to nucleophilic attack. pharmaguideline.com While this compound lacks a leaving group at the C2 position, derivatives with a suitable leaving group (e.g., a halogen) at this position would readily undergo nucleophilic substitution. nih.gov
Cycloaddition reactions involving the thiazole ring are generally disfavored due to its aromaticity. wikipedia.orgthieme-connect.de However, certain activated thiazoles can participate in [4+2] Diels-Alder reactions, often at high temperatures. wikipedia.org For instance, reactions with alkynes can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org Additionally, [3+2] cycloaddition reactions of thiazolium salts have been reported to form enantioenriched hydropyrrolo-thiazoles. rsc.org
Mechanistic Elucidation of Reaction Pathways for this compound Derivatives
The elucidation of reaction mechanisms for derivatives of this compound is crucial for understanding and predicting their chemical behavior. For instance, in nucleophilic substitution reactions on the thiazole ring, the mechanism can proceed through an addition-elimination pathway, where the nucleophile first attacks the electron-deficient carbon atom, forming a tetrahedral intermediate, which then eliminates the leaving group to restore the aromaticity of the ring.
In cycloaddition reactions, the mechanism is dependent on the nature of the reactants and the reaction conditions. Diels-Alder reactions proceed through a concerted pericyclic mechanism. acgpubs.org In some cases, as with the reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD), the reaction may proceed through a stepwise mechanism involving a zwitterionic intermediate. wikipedia.org
Computational studies can also provide valuable insights into the reaction mechanisms, helping to predict the stereoselectivity and regioselectivity of the reactions. acgpubs.org
An extensive search for empirical data on the specific chemical compound This compound has been conducted to generate the requested article. However, detailed experimental data for the advanced spectroscopic and structural characterization of this precise molecule is not available in the public scientific literature accessible through the search tools.
The search results yielded information for structurally related but distinct compounds, such as derivatives where the phenyl and methylsulfanyl groups are part of a different heterocyclic core (e.g., a triazole) or where the substitution pattern on the thiazole ring is different. As per the strict instructions to focus solely on "this compound" and not introduce information outside this explicit scope, it is not possible to provide an accurate and scientifically valid article based on the available data.
Therefore, the content for the following outlined sections cannot be generated:
Advanced Spectroscopic and Structural Characterization of 5 Methylsulfanyl 4 Phenyl 1,3 Thiazole4.1. Nuclear Magnetic Resonance Nmr Spectroscopy for Comprehensive Structural Elucidation4.1.1. Proton 1h and Carbon 13 13c Nmr Spectral Analysis4.1.2. Two Dimensional Nmr Techniques Cosy, Hsqc, Hmbc, Dept 4.2. Vibrational Spectroscopy for Molecular Fingerprinting4.2.1. Fourier Transform Infrared Ft Ir Spectroscopy4.3. Mass Spectrometry for Molecular Weight and Fragmentation Analysis4.4. X Ray Crystallography for Solid State Structure Determination
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to reveal characteristic absorption bands corresponding to the excitation of electrons from lower to higher energy molecular orbitals. These transitions are primarily associated with the π-electron system of the conjugated phenyl and thiazole (B1198619) rings, as well as non-bonding electrons on the sulfur and nitrogen atoms.
The electronic spectrum of 4-phenyl-1,3-thiazole derivatives is generally characterized by absorption bands arising from π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of an electron from a non-bonding orbital (e.g., the lone pair on the sulfur or nitrogen atom) to a π* antibonding orbital.
In the case of this compound, the presence of the electron-donating methylsulfanyl (-SCH₃) group at the 5-position of the thiazole ring is expected to influence the electronic absorption spectrum. This substituent can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted 4-phenyl-1,3-thiazole. This is due to the extension of the conjugated system through the participation of the sulfur atom's lone pair of electrons, which raises the energy of the highest occupied molecular orbital (HOMO).
Based on these findings for analogous structures, the UV-Vis spectrum of this compound in a common organic solvent like ethanol (B145695) or chloroform is expected to display strong absorption bands in the ultraviolet region, likely between 280 nm and 400 nm. The more intense of these bands would be attributable to π → π* transitions within the conjugated phenylthiazole system, while weaker absorptions or shoulders at longer wavelengths might be assigned to n → π* transitions.
Detailed Research Findings
Detailed studies on substituted thiazole derivatives have demonstrated the sensitivity of their electronic spectra to substituent effects. The phenyl group at the 4-position provides a significant chromophore that absorbs in the UV region. The introduction of the methylsulfanyl group at the 5-position is predicted to modulate the electronic properties of the thiazole ring. The sulfur atom of the methylsulfanyl group can donate electron density into the π-system, which would be expected to decrease the HOMO-LUMO energy gap and result in a red shift of the primary absorption band.
Computational studies on similar thiazole derivatives often complement experimental findings by helping to assign the observed electronic transitions to specific molecular orbitals. Time-dependent density functional theory (TD-DFT) calculations, for example, can predict the wavelengths and oscillator strengths of electronic transitions, providing a theoretical framework for understanding the UV-Vis spectrum.
The following table presents representative UV-Vis absorption data for structurally related thiazole derivatives, which can serve as a reference for the anticipated spectral properties of this compound.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Assignment | Reference |
|---|---|---|---|---|---|
| 5-(p-Tolylamino)-4-phenyl-1,3-thiazole | Chloroform | 396 | Not Reported | π → π | nih.gov |
| (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one | Not Specified | 348 | Not Reported | Not Specified | scielo.org.za |
| (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one | Not Specified | 406 | Not Reported | Not Specified | scielo.org.za |
| 4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | Various | ~290, ~325 | Not Reported | π → π | researchgate.net |
Computational and Theoretical Studies of 5 Methylsulfanyl 4 Phenyl 1,3 Thiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations have become an indispensable tool for predicting the molecular properties and reactivity of novel compounds, providing insights that complement experimental findings.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the molecule's lowest energy conformation is determined. For thiazole (B1198619) derivatives, methods like B3LYP with basis sets such as 6-31G* or 6-311G(d,p) are commonly used to calculate optimized geometries and electronic properties. researchgate.netresearchgate.netinpressco.com These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and stability.
| Parameter | Typical Calculated Value |
|---|---|
| C=N bond length (thiazole ring) | ~1.30 Å |
| C-S bond length (thiazole ring) | ~1.75 Å |
| C-C bond length (phenyl-thiazole link) | ~1.48 Å |
| C-S-C bond angle (thiazole ring) | ~89° |
| Dihedral angle (Phenyl ring vs. Thiazole ring) | Varies (can be non-planar) |
Note: The values in this table are representative and intended for illustrative purposes, based on general findings for phenylthiazole derivatives.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov
For 5-(Methylsulfanyl)-4-phenyl-1,3-thiazole, the presence of the electron-donating methylsulfanyl group and the phenyl ring would influence the energies of these frontier orbitals. Computational studies on similar thiazole derivatives allow for an estimation of these values.
| Molecular Orbital | Estimated Energy (eV) |
|---|---|
| HOMO | -6.0 to -5.5 eV |
| LUMO | -2.0 to -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 4.5 eV |
Note: These values are estimations based on data from related thiazole structures and serve as an illustrative guide. The actual values would require specific calculations for the target molecule.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In this compound, the nitrogen atom of the thiazole ring and the sulfur atom of the methylsulfanyl group are expected to be regions of high electron density (negative potential), making them likely sites for interaction with electrophiles. The hydrogen atoms of the phenyl ring and the methyl group would exhibit positive potential.
| Atom/Region | Expected MEP Value Range (kcal/mol) | Reactivity Implication |
|---|---|---|
| Thiazole Nitrogen | Negative | Site for electrophilic attack/hydrogen bonding |
| Methylsulfanyl Sulfur | Slightly Negative to Neutral | Potential interaction site |
| Phenyl Ring Hydrogens | Positive | Sites for nucleophilic interaction |
Note: The MEP values are qualitative predictions based on the functional groups present in the molecule.
Thermodynamic and Kinetic Modeling of Chemical Reactions
Computational methods are also employed to model the thermodynamic and kinetic aspects of chemical reactions, providing insights into reaction mechanisms and stability.
Bond Dissociation Enthalpy (BDE) Calculations
Bond Dissociation Enthalpy (BDE) is the enthalpy change required to break a specific bond homolytically. It is a key measure of bond strength. BDE calculations can help predict the thermal stability of a molecule and identify the weakest bonds that are most likely to break during a reaction. For this compound, the C-S bonds are of particular interest.
The BDE for the thiazole-S(CH₃) bond and the S-CH₃ bond can be estimated using DFT calculations. General values for similar C-S bonds can provide a reasonable approximation.
| Bond | Estimated BDE (kcal/mol) |
|---|---|
| Thiazole-S(CH₃) | ~70 - 80 |
| S-CH₃ | ~70 - 75 |
Note: These are estimated values based on typical C-S bond strengths and require specific calculations for accurate determination. ucsb.edu
Advanced Computational Methods for Precise Structural Predictions
While DFT provides a robust framework for computational analysis, more advanced methods can offer higher accuracy for structural and electronic property predictions. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, although more computationally expensive, can provide more precise results, especially for systems where electron correlation is significant. These methods could be applied to this compound to refine the understanding of its structure and reactivity, although such studies were not found in the available literature for this specific compound.
Coupled-Cluster Theory for Equilibrium Structure Determination
Coupled-cluster (CC) theory stands as a powerful ab initio quantum chemistry method for providing highly accurate predictions of molecular structures. aps.org The determination of the precise equilibrium structure of this compound relies on this sophisticated computational approach. The methodology, as demonstrated in studies of related heterocyclic molecules like thiazole, involves a synergistic combination of experimental data and high-level theoretical calculations. nih.gov
The process begins with the acquisition of rotational spectra for multiple isotopologues of the molecule. nih.gov These experimental measurements yield ground-state rotational constants. However, these constants are influenced by vibrational effects. To arrive at the true equilibrium structure, these vibrational contributions must be removed. This is where coupled-cluster theory becomes crucial.
Calculations are typically performed using methods such as CCSD(T) (coupled-cluster with single, double, and perturbative triple excitations). nih.gov This level of theory accounts for electron correlation to a very high degree, which is essential for accurate structural predictions. aps.org By employing large basis sets, such as the correlation-consistent cc-pCVXZ family (where X denotes the level of augmentation, e.g., T, Q, 5), the calculations can be systematically improved to approach the complete basis set limit. nih.gov
These CCSD(T) calculations are used to compute vibration-rotation interaction constants and electron-mass corrections. nih.gov These theoretical corrections are then applied to the experimental ground-state rotational constants to yield semi-experimental equilibrium rotational constants. From these corrected constants, a highly accurate equilibrium structure (reSE) can be determined. nih.gov This semi-experimental approach often provides structural parameters with very high precision. nih.gov
For a purely theoretical benchmark, a "best theoretical estimate" of the equilibrium structure can also be calculated. nih.gov This involves extrapolating the CCSD(T) results to the complete basis set limit and including corrections for higher-order electron correlation, relativistic effects, and the diagonal Born-Oppenheimer correction. nih.gov A comparison between the semi-experimental and the best theoretical estimate structures provides a rigorous validation of the computational methodology. nih.gov
Table 1: Representative Theoretical Methods for Equilibrium Structure Determination
| Method | Description | Basis Set Example | Key Output |
| CCSD(T) | Coupled-cluster with single, double, and perturbative triple excitations. aps.orgnih.gov | cc-pCVTZ nih.gov | Optimized geometries, anharmonic vibrational frequencies. nih.gov |
| VPT2 | Second-order vibrational perturbation theory. nih.gov | cc-pCVTZ nih.gov | Cubic and quartic force constants, vibration-rotation interaction constants. nih.gov |
Solvatochromism Studies and Environmental Effects on Electronic Structure
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of a solute molecule by the surrounding solvent molecules. For a compound like this compound, which possesses both electron-donating (methylsulfanyl) and electron-withdrawing (phenyl and thiazole) groups, solvatochromic effects can be particularly pronounced.
Studies on structurally related thiazole derivatives have demonstrated significant solvatochromic behavior. urfu.runih.govresearchgate.net The absorption and emission spectra of these compounds typically exhibit a bathochromic (red) shift as the polarity of the solvent increases. researchgate.net This positive solvatochromism indicates that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. nih.govresearchgate.net
The electronic structure of this compound is susceptible to environmental influences due to its potential for intramolecular charge transfer (ICT). Upon photoexcitation, there is a redistribution of electron density from the electron-donating methylsulfanyl group and the phenyl ring to the electron-accepting thiazole moiety. In polar solvents, the solvent molecules reorient around the excited-state dipole, leading to a lowering of its energy and a red-shift in the fluorescence spectrum.
The Lippert-Mataga equation is often employed to quantify the solvatochromic shift and to estimate the change in dipole moment between the ground and excited states (Δµ). nih.gov A larger change in dipole moment generally corresponds to a more pronounced solvatochromic effect.
Table 2: Expected Solvatochromic Shifts for this compound in Various Solvents
| Solvent | Polarity (Dielectric Constant, ε) | Expected Absorption Shift | Expected Emission Shift |
| Hexane | 1.88 | Minimal Shift (Reference) | Minimal Shift (Reference) |
| Toluene | 2.38 | Slight Red Shift | Slight Red Shift |
| Dichloromethane | 8.93 | Moderate Red Shift | Moderate Red Shift |
| Acetone | 20.7 | Significant Red Shift | Significant Red Shift |
| Methanol (B129727) | 32.7 | Pronounced Red Shift | Pronounced Red Shift |
| Water | 80.1 | Maximum Red Shift | Maximum Red Shift |
This table is illustrative and based on the typical behavior of solvatochromic thiazole derivatives. nih.govresearchgate.net The actual shifts for this compound would need to be determined experimentally.
Furthermore, specific interactions such as hydrogen bonding between the solute and protic solvents (like methanol or water) can also significantly influence the electronic structure and photophysical properties. researchgate.net These interactions can further stabilize the excited state, leading to larger Stokes shifts (the difference between the absorption and emission maxima). researchgate.net Theoretical models, such as those based on Density Functional Theory (DFT), can be used in conjunction with experimental data to provide a deeper understanding of the nature of the electronic transitions and the influence of the solvent environment. urfu.ru
Advanced Applications and Interdisciplinary Research Leveraging the 5 Methylsulfanyl 4 Phenyl 1,3 Thiazole Scaffold
Role of the Thiazole (B1198619) Scaffold in Materials Science Research
The thiazole ring is a key building block in the design of organic materials with tailored electronic and photophysical properties. Its electron-rich nature and rigid, planar structure contribute to the development of conjugated systems suitable for various applications in materials science.
Thiazole-containing compounds are frequently investigated for their fluorescent properties, making them promising candidates for use in optical and electrical systems such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The fluorescence characteristics of these molecules can be finely tuned by modifying the substituents on the thiazole ring.
Research into various thiazole derivatives has shown that their photophysical properties are highly dependent on their molecular structure and environment. For instance, naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives exhibit significant shifts in their fluorescence emission based on the polarity of the solvent. nih.gov One such compound displayed blue fluorescence (436 nm) in nonpolar solvents like benzene (B151609) and chloroform, but shifted to green fluorescence (520-532 nm) in polar solvents such as ethanol (B145695) and DMSO. nih.gov This solvatochromism is a key feature for developing chemical sensors.
Furthermore, the introduction of different heterocyclic groups onto the thiazole skeleton can lead to large bathochromic (red) shifts in emission, with some derivatives exhibiting orange-red fluorescence at wavelengths over 600 nm in highly polar solvents. nih.gov The correlation between molecular structure and solid-state photophysical properties is crucial for applications in optical devices. rsc.org Studies on thiazolo[5,4-d]thiazole (B1587360) crystals have demonstrated that modifying alkyl appendages can control the crystal packing, which in turn influences the fluorescence, producing emissions that span the visible spectrum from blue to orange-red. rsc.org
| Thiazole Derivative Class | Solvent/State | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Finding |
|---|---|---|---|---|---|
| Naphtho[2,3-d]thiazole-4,9-dione Derivative | Benzene | - | 436 | 0.10 | Solvatochromic shift observed with changing solvent polarity. nih.gov |
| Naphtho[2,3-d]thiazole-4,9-dione Derivative | Chloroform | - | 436 | 0.17 | Higher quantum yield in less polar solvents. nih.gov |
| Naphtho[2,3-d]thiazole-4,9-dione Derivative | Ethanol | - | 520 | - | Significant red-shift in polar protic solvent. nih.gov |
| Benzothiazole Derivatives | Methanol (B129727) | 330 | 380-450 | - | Fluorescence emission in the blue-violet region. researchgate.net |
| Thiazolo[5,4-d]thiazole Crystals | Solid State | - | Blue to Orange-Red | - | Emission color is a function of crystal packing. rsc.org |
Coordination Chemistry of Thiazole Derivatives
The thiazole ring contains both a nitrogen atom, which acts as a hard base, and a sulfur atom, a soft base. This dual nature allows thiazole derivatives to act as versatile ligands, coordinating with a wide range of hard and soft metal ions to form stable metal complexes. nih.gov
The coordination chemistry of thiazole-based ligands is an active area of research, with applications in catalysis, sensing, and medicine. nih.govresearchgate.net The nitrogen atom is the most common coordination site, but the sulfur atom can also participate in binding, particularly with softer metals. researchgate.net The specific substitution pattern on the thiazole ring dictates the ligand's denticity and the resulting complex's geometry and properties.
For example, thiazol-5-ylidene derivatives have been developed as mesoionic carbene (MIC) ligands, which are even stronger electron donors than classic N-heterocyclic carbenes (NHCs). nih.gov These ligands form highly stable complexes with transition metals like rhodium and gold, which are being explored for their catalytic activity. nih.gov Similarly, 5-N-arylaminothiazoles functionalized with pyridyl groups act as bidentate ligands, forming complexes with first-row transition metals such as nickel and zinc. nih.gov Zinc complexes of these ligands have shown enhanced emission properties, suggesting their potential use in fluorescent sensors for Zn²⁺ ions. nih.gov
| Thiazole Ligand Type | Metal Ion(s) | Resulting Complex Type | Potential Application |
|---|---|---|---|
| Thiazol-5-ylidene | Rh(I), Au(I), Pd(II) | Mesoionic Carbene (MIC) Complexes | Catalysis. nih.gov |
| 5-N-Arylaminothiazole with Pyridyl Group | Ni(II), Zn(II) | Dinuclear or 2:1 Metal-Ligand Complexes | Fluorescent sensing of Zn²⁺ ions. nih.gov |
| Thiazole-derived Schiff Bases | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Tetradentate Ligand Complexes | Electrochemical sensing. orientjchem.org |
| 2-Thiazolyl-substituted Ligands | Cd(II) | Monomeric N₄S₂ type complex | Development of coordination polymers. researchgate.net |
Advanced Synthetic Reagents and Building Blocks based on 5-(Methylsulfanyl)-4-phenyl-1,3-thiazole Derivatives
The this compound core is a valuable starting point for the synthesis of more complex molecules. The thiazole ring is relatively stable and amenable to various chemical transformations, allowing it to be used as a scaffold or building block in organic synthesis.
Derivatives of the 4-phenyl-1,3-thiazole skeleton can be readily prepared and subsequently elaborated. researchgate.netnih.gov For instance, a synthetic route has been developed for 5-phenyl-1,3-thiazole-4-sulfonyl chloride. This sulfonyl chloride is a key intermediate that can react with various amines to produce a library of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives, which have been screened for antitumor activity. researchgate.net This demonstrates the utility of the thiazole scaffold as a platform for generating diverse molecular structures for drug discovery. nih.govmdpi.com
The synthesis of novel 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives highlights the ring's role as a versatile building block. nih.gov These syntheses often involve classical condensation and heterocyclization reactions, confirming the accessibility of this chemical space for creating compounds with potential antifungal properties. nih.govnih.gov
Interfacing Thiazole Chemistry with Nanoscience, e.g., Adsorption on Nanomaterials
The fields of thiazole chemistry and nanoscience are beginning to intersect, opening up new avenues for the development of hybrid materials with enhanced properties. imp.kiev.uaimp.kiev.ua The heteroatoms in the thiazole ring can facilitate strong interactions with the surfaces of various nanomaterials, enabling the creation of functionalized nanoparticles for specific applications.
A prominent example is the grafting of thiazole derivatives onto magnetic nanoparticles. In one study, a thiazole derivative was chemically bonded to the surface of chitosan-coated magnetite nanoparticles. nih.gov The resulting functionalized nanomaterial (MCH-ATA) exhibited a significantly enhanced adsorption capacity for cadmium ions compared to the unmodified nanoparticles. nih.govresearchgate.net This high affinity is attributed to the presence of nitrogen and sulfur atoms from the thiazole moiety, which act as effective binding sites for the heavy metal. This research showcases a promising application for thiazole-functionalized nanomaterials in environmental remediation and water treatment. nih.gov
Theoretical studies have also explored the interaction between thiazole and nanomaterials. Density functional theory (DFT) calculations on the adsorption of thiazole onto a single-walled boron nitride nanotube (BNNT) showed that a stable interaction occurs, with electron transfer from the thiazole molecule to the nanotube. koreascience.krresearchgate.net Such studies suggest that the electronic properties of nanomaterials can be intentionally modified by thiazole adsorption, potentially leading to new types of sensors or electronic components. koreascience.kr
| Nanomaterial | Thiazole Derivative | Interaction Type | Key Finding / Application |
|---|---|---|---|
| Chitosan (B1678972) Magnetite Nanoparticles (MCH) | Amino thiazole derivative | Covalent Grafting | Enhanced loading capacity for Cd(II) removal from water (1.78 mmol/g vs 0.61 mmol/g for unmodified MCH). nih.govresearchgate.net |
| Boron Nitride Nanotube (BNNT) | Thiazole | Physisorption | Binding energy of -0.34 eV (gas phase) with electron transfer to the nanotube, modifying its electronic properties. koreascience.krresearchgate.net |
Future Research Trajectories and Emerging Trends for 5 Methylsulfanyl 4 Phenyl 1,3 Thiazole
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis, provide a foundational approach, future research must prioritize the development of more efficient and environmentally benign synthetic pathways for 5-(Methylsulfanyl)-4-phenyl-1,3-thiazole. researchgate.net The focus will be on improving reaction yields, reducing the number of synthetic steps, and minimizing waste.
Key areas for future investigation include:
Catalyst Innovation: Exploring novel catalysts, including metal-organic frameworks (MOFs) and nanocatalysts, to improve reaction kinetics and selectivity.
Green Chemistry Principles: The adoption of greener solvents (e.g., water, ionic liquids, or supercritical fluids) and energy-efficient reaction conditions (e.g., microwave-assisted or flow chemistry synthesis) is paramount.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing by-product formation.
A comparative overview of traditional versus potential sustainable synthetic parameters is presented below.
| Parameter | Traditional Synthesis (e.g., Hantzsch) | Future Sustainable Synthesis |
| Solvent | Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Supercritical CO2 |
| Catalyst | Stoichiometric strong acids/bases | Recyclable heterogeneous catalysts, Biocatalysts |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Flow chemistry |
| Atom Economy | Moderate to low | High |
| Waste Generation | Significant | Minimized |
These advancements aim to make the synthesis of this compound and its derivatives more cost-effective and environmentally responsible, facilitating broader research and application.
In-Depth Structure-Reactivity Relationship (SRR) Studies
A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior and designing new applications. In-depth Structure-Reactivity Relationship (SRR) studies will be a central theme of future research, moving beyond the more commonly studied Structure-Activity Relationships (SAR) which are often focused on biological endpoints. mdpi.comnih.gov
Future SRR studies would systematically investigate how modifications to the core structure influence its reactivity:
Electronic Effects: Modifying substituents on the 4-phenyl ring (with both electron-donating and electron-withdrawing groups) to probe their influence on the electron density and reactivity of the thiazole ring.
Steric Effects: Introducing bulky groups at various positions to understand how steric hindrance affects reaction pathways and rates.
The Methylsulfanyl Group: Investigating the role of the 5-(methylsulfanyl) group, for instance, through oxidation to sulfinyl or sulfonyl moieties, and examining how this alters the compound's reactivity profile.
The structural fusion of the thiazole ring with other heterocyclic systems is also a promising avenue, as it can lead to synergistic effects on the molecule's properties. nih.gov
| Structural Modification | Predicted Effect on Reactivity | Research Focus |
| Adding Electron-Withdrawing Group (e.g., -NO2) to Phenyl Ring | Decreases electron density of the thiazole ring, potentially altering sites for electrophilic/nucleophilic attack. | Quantifying reaction kinetics and regioselectivity. |
| Adding Electron-Donating Group (e.g., -OCH3) to Phenyl Ring | Increases electron density, potentially enhancing reactivity towards electrophiles. | Mapping changes in reaction pathways. |
| Oxidation of -SCH3 to -S(O)CH3 or -S(O)2CH3 | Drastically alters the electronic nature of the substituent, impacting the overall reactivity and stability of the molecule. | Investigating stability and susceptibility to further chemical transformation. |
Integration of Machine Learning and Artificial Intelligence in Thiazole Chemical Research
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. arxiv.org For thiazole derivatives, ML models are already being used to predict biological activity and design new molecules. nih.govresearchgate.net This trend will undoubtedly be applied to this compound.
Emerging applications of AI/ML in this context include:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the physicochemical properties, reactivity, and potential biological activities of novel derivatives without the need for immediate synthesis. nih.gov
Reaction Optimization: Utilizing AI algorithms to analyze vast datasets of chemical reactions to predict optimal reaction conditions (temperature, solvent, catalyst), thereby accelerating the development of efficient synthetic routes.
De Novo Drug Design: Employing generative AI models to design novel thiazole derivatives based on the this compound scaffold, tailored for specific properties or biological targets.
| AI/ML Application | Objective | Potential Impact on Research |
| QSAR/QSPR Modeling | Predict chemical and biological properties from molecular structure. | Rapid virtual screening of potential derivatives, reducing experimental costs. mdpi.com |
| Automated Reaction Prediction | Identify the most efficient synthetic pathways and conditions. | Accelerate the synthesis of new compounds and improve yields. |
| Generative Models | Design novel molecules with desired characteristics. | Create innovative chemical structures based on the thiazole core for diverse applications. |
Exploration of New Chemical Transformations and Derivative Design
The this compound core serves as a versatile scaffold for the synthesis of a wide array of new derivatives. Future research will focus on exploring novel chemical transformations to expand the chemical space accessible from this starting point. The thiazole ring itself is a robust chemical entity that can be incorporated into more complex molecular architectures. researchgate.netmdpi.com
Key research directions include:
Functionalization of the Thiazole Ring: Investigating reactions that directly modify the thiazole ring, such as electrophilic substitution or metal-catalyzed cross-coupling reactions at the C2 position.
Transformations of the Phenyl Ring: Performing substitutions on the phenyl group to create a library of analogs with diverse electronic and steric properties.
Derivatization of the Methylsulfanyl Group: Using the sulfur atom as a handle for further reactions, such as alkylation, or as a linking point to connect to other molecular fragments. The synthesis of related heterocyclic systems, like 1,3,4-thiadiazoles, often involves similar precursors and chemical logic, which could inspire new transformations. nih.govnih.gov
These efforts will lead to the creation of compound libraries for screening in various applications, from medicinal chemistry to materials science.
Contribution to Fundamental Understanding of Heterocyclic Chemistry and Ring Systems
Detailed investigation of this compound will contribute valuable knowledge to the fundamental principles of heterocyclic chemistry. Thiazoles are a cornerstone of this field, and studying the interplay of different functional groups on this specific scaffold provides deeper insights into the nature of aromaticity, reaction mechanisms, and non-covalent interactions within heterocyclic systems. researchgate.net
Research on this compound can help answer fundamental questions, such as:
How does the combination of a π-donating methylsulfanyl group and an aromatic phenyl group influence the electronic structure and stability of the 5-membered thiazole ring?
What are the preferred conformations of the molecule, and how does the orientation of the phenyl ring relative to the thiazole ring affect its properties?
How do the nitrogen and sulfur heteroatoms cooperatively influence the molecule's ability to participate in hydrogen bonding, π-π stacking, and coordination with metal ions?
By addressing these questions, research into this compound will not only advance the specific chemistry of this compound but also enrich the broader theoretical framework of heterocyclic chemistry.
Q & A
Q. What are the common synthetic routes for 5-(Methylsulfanyl)-4-phenyl-1,3-thiazole and its derivatives, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions of thiosemicarbazones with α-haloketones (e.g., phenacyl bromide) under reflux conditions in ethanol or methanol . For example, 4-phenyl-1,3-thiazole derivatives are synthesized via heterocyclization of thiosemicarbazones with α-haloketones, yielding hydrazinyl-thiazole derivatives with variations in substituents . Lawesson’s reagent is employed for cyclization steps in sulfonyl chloride derivatives, followed by oxidative chlorination to introduce reactive groups for further functionalization . Optimization includes solvent selection (e.g., DMF for solubility), temperature control (70–80°C), and catalyst use (e.g., copper in cross-coupling reactions) .
Q. How are spectroscopic techniques (NMR, FT-IR) and X-ray crystallography utilized to confirm the structure of this compound derivatives?
- Methodological Answer : Structural confirmation relies on multi-spectral analysis:
- FT-IR identifies functional groups (e.g., C=S stretch at ~1250 cm⁻¹ in thiazole rings) .
- ¹H/¹³C NMR resolves substituent positions (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm and aromatic protons in the phenyl group at δ 7.2–7.8 ppm) .
- X-ray crystallography (using SHELX programs) provides absolute configuration validation. For example, dihedral angles between thiazole and phenyl rings (e.g., 34.4°–83.7°) and anisotropic displacement parameters are refined via WinGX/ORTEP .
Q. What in vitro assays are employed to evaluate the antifungal and antitumor activity of 4-phenyl-1,3-thiazole derivatives?
- Methodological Answer :
- Antifungal Activity : Minimum fungicidal concentration (MFC) assays against Candida species are performed using broth microdilution (CLSI guidelines). Derivatives like 2-hydrazinyl-4-phenyl-1,3-thiazoles show MFC values ranging from 8–64 µg/mL, with substituent-dependent efficacy .
- Antitumor Activity : NCI-60 cell line screening identifies sulfonamide derivatives (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides) with GI₅₀ values <10 µM, validated via MTT assays .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reaction mechanisms of this compound?
- Methodological Answer : DFT studies (e.g., Gaussian 09) analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For hydrazone-thiazole hybrids, HOMO-LUMO gaps of ~4.2 eV indicate stability, while molecular electrostatic potential (MEP) maps highlight nucleophilic regions (e.g., sulfur and nitrogen atoms) . Reaction mechanisms, such as thiol-disulfide exchange in cyclohexylsulfanyl derivatives, are modeled using transition-state optimization at the B3LYP/6-31G(d) level .
Q. What challenges arise in crystallographic refinement of thiazole derivatives, and how are anisotropic displacement parameters managed?
- Methodological Answer : Challenges include handling twinned crystals, high thermal motion in flexible substituents (e.g., methylsulfanyl groups), and resolving disorder. SHELXL refinement incorporates:
Q. How do researchers reconcile contradictions in biological activity data across studies on thiazole derivatives?
- Methodological Answer : Discrepancies in MFC/GI₅₀ values are addressed by:
- Standardized protocols : Uniform inoculum size (1×10⁵ CFU/mL) and incubation time (48h) for antifungal assays .
- Comparative SAR studies : Electron-withdrawing groups (e.g., -NO₂) enhance antitumor activity by 2–3-fold compared to electron-donating groups (e.g., -OCH₃) .
- Meta-analysis : Pooled data from multiple studies (e.g., PubChem BioAssay) identifies outliers due to solvent effects (DMSO vs. aqueous) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
